N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide
Description
Properties
IUPAC Name |
N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S/c21-15(11-5-2-1-3-6-11)18-19-16-17-14(10-24-16)12-7-4-8-13(9-12)20(22)23/h1-10H,(H,17,19)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZGXZUEKKWISN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide typically involves the reaction of 3-nitrobenzoyl chloride with 2-aminothiazole in the presence of a base . The reaction is carried out in a suitable solvent, such as ethanol or toluene, under reflux conditions . The product is then purified by recrystallization from an appropriate solvent.
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
N’-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various electrophiles or nucleophiles depending on the desired substitution.
Scientific Research Applications
N’-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitrophenyl and thiazole moieties . These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities.
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The target compound’s structural analogs differ primarily in substituents on the benzohydrazide ring, the thiazole-linked aryl group, or both. Key comparisons include:
Key Observations :
- Halogenated derivatives (e.g., bromo, chloro) improve membrane permeability and cytotoxicity, as seen in 2-bromo-5-methoxy analogs with IC₅₀ values of 0.0316 µM against lung adenocarcinoma .
- Hydroxy/methoxy-substituted benzylidenes (e.g., compound 5 in ) exhibit shorter N-N bond lengths (1.364 Å vs. 1.40 Å in unsubstituted analogs), increasing conformational rigidity and stability .
Anticancer Potential :
- The target compound’s structural analog, 4-(6-chloro-1H-benzimidazol-2-yl)-N'-(4-nitrobenzylidene)benzohydrazide (5b), demonstrated remarkable cytotoxicity (IC₅₀ = 0.0316 µM) against human lung adenocarcinoma, outperforming cisplatin (IC₅₀ = 0.045–0.052 µM) .
- 2-Bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives showed antiproliferative activity, with potency linked to the electron-withdrawing nitro and bromo groups .
Antimicrobial and Enzyme Inhibition :
- N'-(4-Chloro-3-nitrobenzylidene)acetohydrazide derivatives (e.g., C8–C14 in ) were evaluated as MurA inhibitors, though specific activity data for the target compound’s analogs remain pending .
- Hydrazide-oxadiazole hybrids (e.g., compound 78 in ) exhibited potent thymidine phosphorylase inhibition (30× more active than 7-deazaxanthin), highlighting the role of nitro groups in enzyme binding .
Challenges :
Biological Activity
N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and applications in various fields of research.
Molecular Formula: CHNOS
Molecular Weight: 263.27 g/mol
IUPAC Name: this compound
This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazole can inhibit the growth of various bacteria and fungi. The presence of the nitrophenyl group in this compound enhances its activity against pathogens.
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 64 |
| Escherichia coli | 12 | 128 |
| Candida albicans | 14 | 32 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study investigated the effects of this compound on human breast adenocarcinoma (MCF-7) cells. The results showed a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
The IC value was determined to be approximately 25 µM, indicating potent anticancer activity.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
- Induction of Oxidative Stress: It can generate reactive oxygen species (ROS), leading to oxidative damage in cancer cells.
- Apoptosis Induction: The compound promotes programmed cell death through intrinsic pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiazole and nitrophenyl groups can significantly influence biological activity.
Key Findings from SAR Studies:
- Nitro Substitution: Enhances antimicrobial and anticancer activities.
- Thiazole Ring Modifications: Altering substituents on the thiazole ring can improve selectivity and potency against specific targets.
Q & A
Q. What are the established synthetic routes for N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide and its derivatives?
The synthesis typically involves condensation of hydrazide intermediates with substituted thiazole precursors. For example, derivatives like 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide are prepared by reacting hydrazides with thiazole moieties under reflux conditions (e.g., 4–6 hours in ethanol or methanol). Key steps include purification via recrystallization using methanol or ethanol to isolate high-purity products .
Q. What in vitro biological activities have been reported for this compound?
Derivatives exhibit diverse activities:
- Antimicrobial : Evaluated against bacterial/fungal strains (e.g., Mycobacterium tuberculosis, Botrytis cinerea) using agar dilution or microbroth dilution methods .
- Analgesic : Tested in rodent models (e.g., hot-plate test), with two derivatives showing significant pain reduction .
- Antiproliferative : Screened against cancer cell lines (e.g., MCF-7) via MTT assays, with IC50 values indicating moderate activity .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Characterization employs:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions.
- Mass spectrometry for molecular weight confirmation.
- Elemental analysis (C, H, N) to validate purity (>95%) .
Advanced Research Questions
Q. How can computational methods optimize the design of derivatives with enhanced bioactivity?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity and stability .
- Molecular Docking : Identifies potential binding modes with targets (e.g., MurA enzyme for antimicrobial activity). For example, analogs with 3-nitrophenyl groups show favorable interactions with hydrophobic pockets in target proteins .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Analysis : Re-evaluate activity using standardized protocols (e.g., CLSI guidelines for antimicrobial assays).
- Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) to enhance target binding, addressing variability in antiproliferative efficacy .
Q. How does the 3-nitrophenyl-thiazole moiety influence pharmacokinetic properties?
- LogP Studies : The nitro group increases hydrophobicity, improving membrane permeability but potentially reducing solubility.
- Metabolic Stability : Assessed via liver microsome assays; the thiazole ring resists oxidative degradation, enhancing bioavailability .
Methodological Guidance
Q. What reaction conditions maximize yield during thiazole-hydrazide coupling?
- Solvent : Use anhydrous ethanol or DMF to minimize side reactions.
- Catalyst : p-Toluenesulfonic acid (0.5–1.0 eq.) accelerates imine formation.
- Temperature : Reflux at 80–100°C for 4–6 hours achieves >70% yield .
Q. Which assays are recommended for evaluating antiproliferative activity?
- MTT/PrestoBlue : Measure mitochondrial activity in adherent cells (e.g., HeLa, A549).
- Apoptosis Markers : Combine with Annexin V/PI staining to differentiate cytotoxic mechanisms .
Structural and Mechanistic Insights
Q. What is the hypothesized mechanism of action for antimicrobial derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
